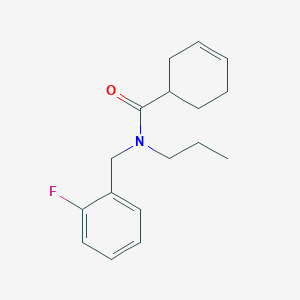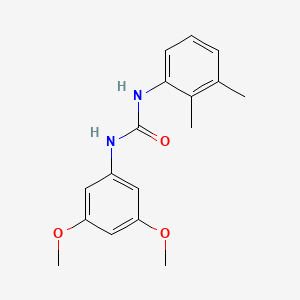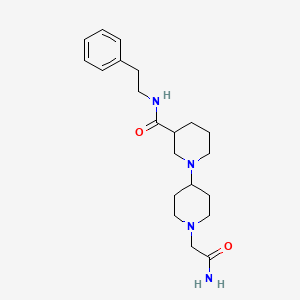
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide, also known as ABP-688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is widely distributed in the central nervous system. By blocking the activation of mGluR5, this compound can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, and thereby influence neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the brain, including neuronal excitability, synaptic plasticity, and neuroinflammation. It has also been shown to regulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in mood regulation, reward processing, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which allows for precise modulation of neuronal signaling. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its role in regulating synaptic plasticity and cognitive function, and its potential use as a tool for studying mGluR5 signaling in the brain. Further research is also needed to optimize the synthesis and formulation of this compound for use in experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide involves several steps, starting from the reaction between 2-fluorobenzylamine and ethyl 4-chloroacetoacetate to obtain the intermediate ethyl 2-(2-fluorobenzylamino)-4-chlorobut-2-enoate. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product this compound.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-N-propylcyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has also been investigated for its role in regulating synaptic plasticity and cognitive function.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-propylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c1-2-12-19(13-15-10-6-7-11-16(15)18)17(20)14-8-4-3-5-9-14/h3-4,6-7,10-11,14H,2,5,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHNCRRBHVBDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1F)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)
![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)

hydrazone](/img/structure/B5320695.png)

![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)

![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)